molecular formula C23H23N3O3S B2590422 N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899756-03-7

N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2590422
CAS RN: 899756-03-7
M. Wt: 421.52
InChI Key: JSPBRNHDUKKPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies on related compounds, including crystal structures of diamino pyrimidine sulfanyl acetamides, have provided valuable insights into the molecular conformations and interactions essential for their biological activities (S. Subasri et al., 2017; S. Subasri et al., 2016). These structural analyses are crucial for understanding the pharmacophore requirements for targeted biological activities.

Antifolate and Enzyme Inhibition

Several compounds have been synthesized to target dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in the folate pathway, showing potential as antitumor agents (A. Gangjee et al., 2007; A. Gangjee et al., 2008). These studies highlight the importance of pyrimidine derivatives in developing antifolate drugs with improved efficacy and selectivity.

Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including glutaminase inhibitors, has shown potential for cancer treatment by targeting cancer cell metabolism (K. Shukla et al., 2012). These compounds' design and synthesis offer a template for developing new inhibitors with improved pharmacological profiles.

Antimicrobial Activity

N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and evaluated for their potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), providing insights into the structural requirements for antibacterial efficacy (S. Chaudhari et al., 2020).

Anticancer Activity

Research into the synthesis and evaluation of various substituted pyrimidine, thiophene, and coumarin derivatives has revealed significant anticancer activity, emphasizing the role of these scaffolds in developing novel antitumor agents (V. Horishny et al., 2021; S. Alqasoumi et al., 2009).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-12-26-22(28)21-20(17-10-5-6-11-18(17)29-21)25-23(26)30-14-19(27)24-16-9-7-8-15(4-2)13-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPBRNHDUKKPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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